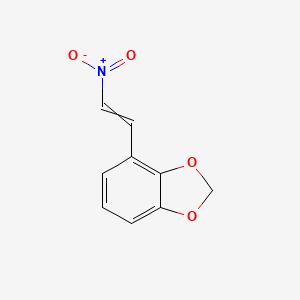

4-(2-Nitroethenyl)-2H-1,3-benzodioxole

Description

Historical Context and Significance of the Benzodioxole Moiety in Chemical Research

The 1,3-benzodioxole (B145889) moiety, a bicyclic heterocyclic structure, is a fundamental scaffold found in a multitude of natural and synthetic compounds. Historically, its significance stems from its presence in numerous plant-derived essential oils. nih.gov Naturally occurring compounds such as safrole from sassafras plants, piperine (B192125) from black pepper, myristicin (B1677595) from nutmeg, and apiol from parsley all feature the 1,3-benzodioxole ring system. nih.gov These natural products have long been subjects of phytochemical research.

In modern chemical research, the benzodioxole moiety is recognized as a "privileged scaffold." researchgate.net This term reflects its recurring appearance in molecules exhibiting a wide range of biological activities. researchgate.netresearchgate.net Its structural and electronic properties, including its lipophilic nature and the reactivity of its methylenic protons, make it a valuable component in drug discovery. researchgate.net The significance of this moiety is highlighted by its incorporation into clinical antitumor agents like etoposide (B1684455) and teniposide. nih.gov Academic studies have demonstrated that the presence of the methylenedioxy group can be crucial for the biological activity of certain compounds; for instance, converting this group to corresponding methoxy/hydroxy functions in some analogs has been shown to dramatically reduce antitumor activity. nih.gov Consequently, the benzodioxole framework is a frequent target in the synthesis of new compounds for evaluation in medicinal chemistry, with research exploring its potential in anticancer, antimicrobial, antioxidant, and antiepileptic agents. researchgate.netresearchgate.netnih.govresearchgate.net

Structural Classification and Nomenclature of Nitroethenyl-Substituted Benzodioxoles

Structurally, the parent compound, 1,3-benzodioxole, consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comwikipedia.org This fusion creates a rigid, planar system with the molecular formula C₇H₆O₂. chemicalbook.com The nomenclature, according to IUPAC standards, is 2H-1,3-benzodioxole. wikipedia.org The dioxole ring contains two oxygen atoms, which enrich the aromatic ring with electrons, influencing its reactivity in chemical syntheses. chemicalbook.com

Nitroethenyl-substituted benzodioxoles are a class of derivatives where a 2-nitroethenyl group (–CH=CH–NO₂) is attached to the benzodioxole core. The specific compound of interest, 4-(2-Nitroethenyl)-2H-1,3-benzodioxole , indicates that the nitroethenyl substituent is located at the 4-position of the benzodioxole ring system. However, based on common synthetic routes starting from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), the most frequently discussed compound in the literature is 5-(2-Nitroethenyl)-1,3-benzodioxole . cymitquimica.com This compound is also known by several synonyms, including 3,4-methylenedioxy-β-nitrostyrene and 1-(3,4-methylenedioxyphenyl)-2-nitroethene. cymitquimica.com The "(E)" descriptor is often used to specify the stereochemistry of the double bond, indicating that the substituents are on opposite sides. nih.gov

Below are data tables outlining the key properties of the parent compound and a representative nitroethenyl derivative.

Table 1: Properties of 1,3-Benzodioxole

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,3-benzodioxole | nih.gov |

| Molecular Formula | C₇H₆O₂ | wikipedia.org |

| Molar Mass | 122.12 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 172–173 °C | wikipedia.org |

| Classification | Heterocyclic compound, Benzene derivative | wikipedia.org |

Table 2: Properties of 5-(2-Nitroethenyl)-1,3-benzodioxole

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-((E)-2-nitroethenyl)-1,3-benzodioxole | cymitquimica.com |

| Synonyms | 3,4-Methylenedioxy-β-nitrostyrene | cymitquimica.com |

| Molecular Formula | C₉H₇NO₄ | cymitquimica.com |

| Molar Mass | 193.16 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| InChIKey | KFLWBZPSJQPRDD-ONEGZZNKSA-N | cymitquimica.com |

Overview of Research Trajectories for this compound and Related Analogs

Academic research into nitroethenyl benzodioxoles primarily revolves around their synthesis and subsequent use as chemical intermediates. The most common synthetic pathway is the Henry reaction (or nitroaldol reaction), a base-catalyzed condensation between an aldehyde and a nitroalkane. prepchem.com For the synthesis of 5-(2-nitroethenyl)-1,3-benzodioxole, the precursors are typically 1,3-benzodioxole-5-carbaldehyde (piperonal) and nitromethane (B149229). mdpi.com Another established method is the Claisen-Schmidt condensation, which also couples aldehydes and ketones. mdpi.comresearchgate.net

The chemical reactivity of these compounds is largely dictated by the electron-withdrawing nature of the nitro group and the conjugated double bond. msu.edu The nitroethenyl moiety is a versatile functional group that can undergo a variety of transformations. Research has focused on the reduction of the nitro group to an amino group, which converts the deactivating substituent into an electron-donating one, significantly altering the molecule's electronic properties and reactivity. msu.eduresearchgate.net This transformation opens pathways to a wide array of other derivatives. The double bond can also participate in addition and cycloaddition reactions, making these compounds valuable building blocks for the synthesis of more complex heterocyclic systems. researchgate.net

Table 3: Overview of Synthetic Methodologies

| Reaction Type | Precursors | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Henry Reaction | Substituted benzaldehyde (B42025) (e.g., Piperonal), Nitroalkane (e.g., Nitromethane) | Base (e.g., NaOH, NH₄OAc) | Nitroethenyl Benzodioxole | prepchem.com |

| Claisen-Schmidt Condensation | Substituted benzaldehyde (e.g., Piperonal), Ketone | Acid or Base (e.g., KOH) | Chalcone-like structures | mdpi.comresearchgate.net |

| Nitro Group Reduction | Nitroethenyl Benzodioxole | H₂/Pd-C, SnCl₂ | Aminoethyl Benzodioxole | researchgate.net |

Scope and Objectives of Academic Investigations into Nitroethenyl Benzodioxole Chemistry

The primary objectives of academic investigations into nitroethenyl benzodioxole chemistry are twofold: their exploration as precursors in organic synthesis and the evaluation of their potential biological activities.

As synthetic intermediates, these compounds serve as versatile starting materials. chemicalbook.com The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, enabling the construction of various molecular skeletons. Researchers utilize these compounds to synthesize a range of derivatives, including substituted γ-lactams and other novel heterocyclic systems. researchgate.netchemicalbook.com The goal is to develop efficient synthetic routes to complex molecules that may have applications in materials science or medicinal chemistry. researchgate.netchemicalbook.com

The second major objective is driven by the well-documented bioactivity of the parent benzodioxole scaffold. researchgate.netnih.gov Scientists synthesize and screen libraries of nitroethenyl benzodioxole analogs to discover new compounds with potential therapeutic properties. The research scope includes evaluating their activity as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govresearchgate.net These investigations often involve structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how its chemical structure correlates with its biological function. nih.gov The ultimate aim is to identify lead compounds for further development in drug discovery programs. researchgate.netresearchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | - | C₉H₇NO₄ |

| 1,3-Benzodioxole | 1,2-Methylenedioxybenzene | C₇H₆O₂ |

| 5-(2-Nitroethenyl)-1,3-benzodioxole | 3,4-Methylenedioxy-β-nitrostyrene | C₉H₇NO₄ |

| Safrole | 5-(2-Propenyl)-1,3-benzodioxole | C₁₀H₁₀O₂ |

| Piperine | - | C₁₇H₁₉NO₃ |

| Myristicin | 1-Allyl-5-methoxy-3,4-methylenedioxybenzene | C₁₁H₁₂O₃ |

| Apiol | 3,4-Methylenedioxy-5-methoxy-allylbenzene | C₁₂H₁₄O₄ |

| Etoposide | - | C₂₉H₃₂O₁₃ |

| Teniposide | - | C₃₂H₃₂O₁₃S |

| Piperonal | 1,3-Benzodioxole-5-carbaldehyde | C₈H₆O₃ |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitroethenyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESIDMAMNBQDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712105 | |

| Record name | 4-(2-Nitroethenyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-70-7 | |

| Record name | 4-(2-Nitroethenyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Nitroethenyl 2h 1,3 Benzodioxole and Its Derivatives

Retrosynthetic Analysis of the 4-(2-Nitroethenyl)-2H-1,3-benzodioxole Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the most reactive functional groups and suitable bond disconnections.

A primary disconnection targets the carbon-carbon double bond of the nitroethenyl group. This functional group can be formed via a condensation reaction, suggesting a disconnection to a carbonyl compound and a nitroalkane. This leads to two key synthons: an electrophilic aldehyde synthon and a nucleophilic nitromethane (B149229) anion equivalent.

Disconnection 1 (C=C bond): The most logical disconnection is across the double bond of the nitroethenyl moiety. This is a classic transformation that points to a condensation reaction, specifically a Henry reaction (or nitroaldol reaction) followed by dehydration. This approach simplifies the target molecule into two readily available precursors: piperonal (B3395001) (also known as 3,4-methylenedioxybenzaldehyde) and nitromethane .

Disconnection 2 (C-O bonds of the dioxole ring): A further retrosynthetic step can deconstruct the 1,3-benzodioxole (B145889) ring itself. This involves disconnecting the two ether linkages. This suggests that the benzodioxole core can be synthesized from a catechol (1,2-dihydroxybenzene) derivative and a one-carbon electrophile, such as a dihalomethane or formaldehyde (B43269) equivalent. google.com

This analysis highlights that introducing reactive functional groups, like the nitroethenyl group, late in the synthesis is often a preferred strategy to avoid chemoselectivity issues in earlier steps. amazonaws.com

Classical Synthetic Routes to Nitroethenyl Benzodioxoles

Traditional methods for synthesizing nitroethenyl benzodioxoles rely on well-established organic reactions, primarily condensation reactions using readily available precursors.

The formation of the nitroethenyl group is most commonly achieved through a base-catalyzed condensation reaction between an aromatic aldehyde and nitromethane. This process is known as the Henry reaction. The reaction proceeds in two stages:

Nitroaldol Addition: A base removes a proton from nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., piperonal) to form a β-nitro alcohol intermediate.

Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, often under acidic or basic conditions with heating, to yield the α,β-unsaturated nitro compound, this compound.

The Knoevenagel condensation is another relevant classical reaction, involving the reaction of aldehydes with active methylene (B1212753) compounds in the presence of a weak base catalyst like piperidine (B6355638). nih.govscirp.org While typically associated with dicarbonyl compounds, the principle is analogous to the Henry reaction for nitroalkanes.

Table 1: Classical Condensation for Nitroethenyl Group Formation

| Precursor 1 | Precursor 2 | Reaction Type | Typical Conditions | Product |

|---|---|---|---|---|

| Piperonal | Nitromethane | Henry Reaction | Base (e.g., NaOH, NH₄OAc), followed by dehydration (e.g., heat, acid) | This compound |

| Aromatic Aldehyde | Nitromethane | Knoevenagel-type Condensation | Base catalyst (e.g., piperidine) | Aryl-nitroethene |

The choice of precursor is critical for an efficient synthesis.

Piperonal Derivatives: Piperonal (3,4-methylenedioxybenzaldehyde) is the most direct and commonly used precursor for the synthesis of this compound. Its structure already contains the benzodioxole ring system and the aldehyde functionality at the required position, simplifying the synthesis to a one-step condensation with nitromethane. Chalcones based on piperonal have been synthesized via Claisen-Schmidt condensation, a similar aldol (B89426) condensation methodology. researchgate.netsemanticscholar.org

Salicylaldehyde and Catechol Derivatives: Alternatively, the benzodioxole ring can be constructed from simpler precursors. The synthesis generally involves the reaction of a catechol derivative with a suitable one-carbon electrophile. One established method is the condensation of catechol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-benzodioxole ring. google.com For instance, catechol can react with dihalomethanes or carbonyl compounds to form the dioxole ring, which can then be functionalized in subsequent steps (formylation followed by condensation) to yield the final product. google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govtcichemicals.comsemanticscholar.org While a direct three-component synthesis of this compound is less common, related MCRs demonstrate the potential of this approach.

A notable example is the development of a four-component reaction for the synthesis of γ-nitroesters. scispace.com This reaction combines an aromatic aldehyde, nitromethane, Meldrum's acid, and an alcohol. Crucially, the mechanism proceeds through the in situ formation of a nitrostyrene (B7858105) (an aryl-nitroethene) intermediate via a Knoevenagel-type condensation between the aldehyde and nitromethane. scispace.com This demonstrates that the core nitroethenyl arene scaffold can be efficiently generated under MCR conditions.

Table 2: Example of a Relevant Multi-Component Reaction

| Reaction Type | Reactants | Catalyst | Key Intermediate |

|---|---|---|---|

| Tetracomponent/Domino Reaction | Aromatic Aldehyde, Nitromethane, Meldrum's Acid, Alcohol | Calcined Hydrotalcite | Nitrostyrene (Ar-CH=CH-NO₂) |

Data sourced from a study on the synthesis of γ-nitroesters. scispace.com

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry focuses on developing more sustainable and efficient reactions, with a strong emphasis on catalysis.

The key condensation step is a prime target for catalytic improvement. Various catalytic systems have been developed to promote the Henry reaction and related transformations with higher yields, better selectivity, and milder conditions.

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and allows for catalyst recycling. For instance, hydrotalcite-like compounds (anionic clays) have been used as effective heterogeneous base catalysts to promote the Knoevenagel-type condensation of aldehydes and nitromethane to form nitrostyrenes. scispace.com Similarly, carbon-based solid acids have shown high catalytic activity and selectivity in the condensation of catechol with aldehydes to form the 1,3-benzodioxole ring. google.com

Lewis Acid Catalysis: Lewis acids are known to activate the aldehyde carbonyl group towards nucleophilic attack. While traditionally used in various condensation reactions nih.gov, their application in Henry reactions can facilitate the initial addition step under mild conditions.

Base Catalysis: Beyond simple hydroxides, milder organic bases like piperidine or triethylamine (B128534) are often used to catalyze Knoevenagel-type condensations, providing better control over the reaction. nih.govscirp.org

Table 3: Catalytic Systems for Benzodioxole and Nitroethenyl Synthesis

| Reaction | Catalyst Type | Specific Catalyst Example | Advantage | Reference |

|---|---|---|---|---|

| Benzodioxole Ring Formation | Solid Acid | Carbon-based solid acid | High conversion (>80%) and selectivity (>95%) | google.com |

| Nitroethenyl Group Formation | Heterogeneous Base | Calcined Hydrotalcite | Environmentally friendly, promotes MCRs | scispace.com |

| Condensation Reactions | Lewis Acid / Base | TiCl₄-amine, Piperidine | Control over reaction pathway | nih.gov |

Stereoselective Synthesis of Chiral Nitroethenyl Benzodioxole Analogs

The creation of chiral analogs of nitroethenyl benzodioxoles hinges on the asymmetric Henry (nitroaldol) reaction, a powerful C-C bond-forming process that couples a nitroalkane with a carbonyl compound to generate chiral β-nitroalcohols. niscpr.res.in These nitroalcohols are key intermediates that can be subsequently dehydrated to yield the target chiral nitroethenyl compounds. The starting material for the benzodioxole moiety is typically 3,4-methylenedioxybenzaldehyde (piperonal).

The success of this stereoselective approach relies on the use of chiral catalysts, with transition metal complexes being particularly effective. niscpr.res.in Chiral copper(II) complexes, in particular, have been extensively developed and shown to catalyze the asymmetric Henry reaction with high efficiency, often resulting in excellent yields and high enantiomeric excess (ee). mdpi.comresearchgate.net These catalytic systems typically involve a copper(II) source, such as copper(II) acetate (B1210297) [Cu(OAc)₂] or copper(II) triflate [Cu(OTf)₂], combined with a chiral ligand. researchgate.netuwindsor.ca

The design of the chiral ligand is crucial for achieving high stereoselectivity. Common ligand classes include bis(oxazoline) and chiral diamines derived from amino acids or other chiral sources like (R,R)-1,2-diphenylethylenediamine. niscpr.res.inuwindsor.ca The catalyst functions by coordinating both the aldehyde and the deprotonated nitroalkane (nitronate) in a defined chiral environment, directing the nucleophilic attack to one face of the aldehyde and thus establishing the stereocenter. uwindsor.ca For instance, copper complexes with chiral bis(sulfonamide)-diamine ligands have been shown to produce nitroaldol products with up to 97% ee. researchgate.net

The reaction conditions, including the solvent and the presence of a base, also play a significant role in the reaction's outcome. niscpr.res.inmdpi.com Solvents like ethanol (B145695) or propanol (B110389) are often used, and the reaction can proceed at room temperature or lower. niscpr.res.in The choice of base can even influence whether the reaction stops at the chiral nitroalcohol or proceeds directly to the dehydrated β-nitrostyrene. mdpi.com

Table 1: Examples of Chiral Catalyst Systems for the Asymmetric Henry Reaction

| Catalyst System (Metal + Ligand) | Aldehyde Substrate | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ + Chiral Diamine Ligand | Aromatic Aldehydes | >99% | up to 99.5% | researchgate.net |

| Cu(OTf)₂ + Bis(oxazoline) Ligand | Aromatic Aldehydes | 30-80% | 40-65% | uwindsor.ca |

| CuBr + Bis(sulfonamide)-diamine Ligand | Aromatic/Aliphatic Aldehydes | ~90% | ~97% | researchgate.net |

Flow Chemistry Applications in Benzodioxole Acylation

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scale-up. In the context of benzodioxole chemistry, flow processes have been successfully applied to the Friedel-Crafts acylation of the 1,3-benzodioxole ring, a key step in producing valuable ketone intermediates.

One notable study investigated the continuous acylation of 1,3-benzodioxole with propionic anhydride (B1165640) to selectively produce 1-(benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)propan-1-one. researchgate.net This process utilized a recyclable, heterogeneous acidic catalyst, which simplifies product purification as the catalyst can be easily separated from the reaction mixture. researchgate.net The use of a packed-bed reactor containing the catalyst allows for the continuous feeding of reagents and collection of the product. researchgate.net

Table 2: Continuous Flow Acylation of 1,3-Benzodioxole

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | 1,3-Benzodioxole, Propionic Anhydride | researchgate.net |

| Catalyst | Heterogeneous Acidic Catalyst (Aquivion SO₃H®) | researchgate.net |

| Reactor Type | Packed Bed Flow Reactor | researchgate.net |

| Temperature | 100 °C | beilstein-journals.orgrsc.org |

| Residence Time | 30 minutes | beilstein-journals.orgrsc.org |

| Conversion Rate | 73% | beilstein-journals.orgrsc.org |

| Selectivity | 62% (for 1-(benzo[d] beilstein-journals.orgrsc.orgdioxol-5-yl)propan-1-one) | beilstein-journals.orgrsc.org |

Derivatization Strategies for the Benzodioxole Core and Nitroethenyl Side Chain

Functionalization of the Benzodioxole Ring System

The 1,3-benzodioxole scaffold is a versatile platform that allows for a wide range of chemical modifications to tune its properties. nih.gov Functionalization typically occurs on the benzene (B151609) ring portion of the molecule, most commonly through electrophilic aromatic substitution reactions. The electron-donating nature of the methylenedioxy bridge directs incoming electrophiles primarily to the 4- and 5-positions (equivalent to the 5- and 6-positions if numbering starts from an oxygen atom).

Standard functionalization methods include Friedel-Crafts acylation and alkylation, nitration, and halogenation. For example, ketoester derivatives can be synthesized by reacting a substituted benzodioxole with benzoic acid derivatives in the presence of a dehydrating agent like phosphorus pentoxide. psu.edu

Beyond classical methods, modern synthetic strategies have been developed to access substitution patterns that are not readily achievable through standard electrophilic substitution. unirioja.es Aryne-enabled C-H functionalization, for instance, provides a pathway to install substituents at sterically hindered or electronically unfavorable positions on the benzenoid ring. unirioja.es This involves generating a highly reactive aryne intermediate from a disubstituted precursor, which can then be trapped with various arynophiles to create sterically congested, tetra-substituted benzodioxole derivatives. unirioja.es Furthermore, the introduction of specific functional groups can be used to modulate biological activity; conjugating the benzodioxole core with arsenical precursors has been explored to improve the pharmacokinetic properties of the resulting compounds. nih.gov

Chemical Modifications of the Nitroethenyl Moiety

The nitroethenyl side chain is a highly valuable functional group due to its strong electron-withdrawing nature, which activates the double bond for a variety of chemical transformations. This allows for extensive derivatization, leading to a diverse array of molecular architectures.

Reduction: The nitroethenyl group can be selectively reduced. The carbon-carbon double bond can be reduced to form a nitroalkane, often using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Subsequent reduction of the nitro group itself, a reaction that can be achieved with various reagents including catalytic hydrogenation, yields the corresponding valuable phenethylamine (B48288) derivatives.

Cycloaddition Reactions: The electron-deficient double bond makes the nitroethenyl moiety an excellent participant in cycloaddition reactions.

[4+2] Diels-Alder Reactions: It can act as a dienophile, reacting with 1,3-dienes to form six-membered cyclic adducts. beilstein-journals.orgresearchgate.net

[3+2] Cycloadditions: It readily reacts with 1,3-dipoles such as nitrones to yield five-membered heterocyclic rings like isoxazolidines. rsc.orgrsc.orgresearchgate.net These reactions can proceed with high regioselectivity. rsc.orgrsc.org

[2+2] Photocycloadditions: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] cycloaddition with olefins to form substituted cyclobutane (B1203170) rings. nih.gov

Conjugate (Michael) Addition: The β-carbon of the nitroethenyl group is highly electrophilic and susceptible to attack by nucleophiles. This allows for Michael additions with a wide range of nucleophiles, including pyrroles, indoles, and carbanions, to introduce new substituents at the benzylic position. mdpi.comnih.gov

Denitrative Functionalization: Advanced methods allow for the complete replacement of the nitro group. For example, nickel-catalyzed denitrative difluoroalkylation has been developed to convert β-nitrostyrenes into valuable difluoroalkylated styrenes. researchgate.net

Table 3: Summary of Derivatization Reactions for the Nitroethenyl Moiety

| Reaction Type | Reagent(s) / Conditions | Product Type | Reference |

|---|---|---|---|

| Double Bond Reduction | NaBH₄ | Nitroalkane | researchgate.net |

| [4+2] Diels-Alder | 1,3-Dienes | Substituted Cyclohexenes | beilstein-journals.orgresearchgate.net |

| [3+2] Cycloaddition | Nitrones | Substituted Isoxazolidines | rsc.orgrsc.orgresearchgate.net |

| [2+2] Photocycloaddition | Olefins, Visible Light (λ > 380 nm) | Substituted Cyclobutanes | nih.gov |

| Michael Addition | Pyrroles, Indoles | 2-(2-Nitro-1-arylethyl) heterocycles | mdpi.comnih.gov |

Synthesis of Fluorinated Nitroethenyl Benzodioxoles

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often improving metabolic stability and target binding affinity. The synthesis of fluorinated nitroethenyl benzodioxoles can be approached by fluorinating either the benzodioxole ring or the nitroethenyl side chain.

The creation of a fluorinated benzodioxole core is a key feature in some modern pharmaceuticals. nih.gov For example, the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a critical component of approved drugs. uwindsor.ca The synthesis of this core structure provides a fluorinated platform upon which the nitroethenyl side chain can be constructed through standard methods, such as the Henry reaction with a fluorinated benzaldehyde (B42025) derivative followed by dehydration. Introducing fluorine to the benzodioxole ring has been shown to modulate the metabolic profile of conjugated molecules. nih.gov

Alternatively, the nitroethenyl side chain itself can be fluorinated. A stereoselective method for synthesizing β-fluoro-β-nitrostyrenes has been developed based on the radical nitration of 2-bromo-2-fluorostyrenes. mdpi.com These fluorinated building blocks are highly reactive and can participate in various transformations, such as Diels-Alder reactions and Michael additions, to create more complex fluorinated structures. beilstein-journals.orgresearchgate.netmdpi.com Direct fluorination of a pre-existing nitroethenyl benzodioxole is also a theoretical possibility, likely using powerful electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI), which is known to fluorinate activated olefins.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a distinct signal in the ¹H NMR spectrum, with its chemical shift (δ) indicating its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons.

For 4-(2-Nitroethenyl)-2H-1,3-benzodioxole, the expected ¹H NMR spectrum would exhibit characteristic signals for the protons of the benzodioxole ring system, the methylene (B1212753) bridge, and the nitroethenyl group. Based on data from analogous structures, the anticipated chemical shifts are presented in the table below. The protons of the vinyl group are expected to appear at lower field due to the deshielding effect of the conjugated nitro group. The protons on the aromatic ring will have distinct chemical shifts influenced by the positions of the dioxole and nitroethenyl substituents. The two protons of the methylene group in the dioxole ring are expected to give a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on known spectral data for structurally related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on C1' (vinyl) | 7.5 - 8.0 | Doublet |

| H on C2' (vinyl) | 7.0 - 7.5 | Doublet |

| Aromatic Protons | 6.8 - 7.2 | Multiplet |

¹³C NMR for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a signal in the spectrum, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp hybridization) and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbons of the benzodioxole ring, the methylene bridge carbon, and the carbons of the nitroethenyl group. The carbons of the nitroethenyl group, particularly the one bearing the nitro group, would be significantly deshielded and appear at a lower field. The aromatic carbons will show a range of chemical shifts depending on their substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on known spectral data for structurally related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1' (vinyl) | 135 - 140 |

| C2' (vinyl) | 130 - 135 |

| Aromatic Carbons | 108 - 150 |

| -OCH₂O- | ~101 |

| C4 (aromatic, attached to vinyl) | ~130 |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of proton networks within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms. These techniques would be crucial in definitively assigning the signals in the ¹H and ¹³C NMR spectra of this compound, confirming the attachment of the nitroethenyl group to the benzodioxole core and assigning the specific positions of the aromatic protons and carbons.

Conformational Analysis via NMR

Conformational analysis provides insight into the three-dimensional arrangement of atoms in a molecule, which can significantly influence its properties and reactivity. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of atoms. copernicus.org In the case of this compound, NOESY experiments could reveal through-space interactions between the protons of the nitroethenyl group and the protons on the benzodioxole ring, helping to determine the preferred conformation around the single bond connecting these two moieties. The study of rotamers, or conformational isomers that arise from restricted rotation around a single bond, can also be investigated by observing changes in the NMR spectrum at different temperatures. copernicus.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₉H₇NO₄), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways could include the loss of the nitro group (NO₂) or cleavage of the ethenyl chain.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-benzodioxole (B145889) |

| N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. DFT methods are used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies.

Electronic Structure and Reactivity Descriptors: Key parameters derived from DFT calculations help in predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Other global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated to provide a quantitative measure of a molecule's reactivity profile. researchgate.net These descriptors are valuable for understanding how a molecule might interact with other chemical species, including biological macromolecules. researchgate.net

Vibrational Analysis: DFT calculations are also employed to predict the vibrational spectra (FTIR and FT-Raman) of molecules. For instance, in a study on the related compound 5-nitro-1,3-benzodioxole, DFT calculations using the B3LYP/6-31G* basis set were performed. scispace.comorientjchem.org The calculated vibrational wavenumbers, after being scaled by a factor (e.g., 0.9613) to correct for systematic errors, showed good agreement with experimental data. scispace.com Such analysis allows for the precise assignment of vibrational modes.

For example, in the study of 5-nitro-1,3-benzodioxole, the asymmetric and symmetric stretching vibrations of the C-O-C group were calculated to be at 1224, 1160, 1046, and 1027 cm⁻¹. scispace.comorientjchem.org The nitro group's asymmetric (υasNO₂) and symmetric (υsNO₂) stretching modes were calculated at 1596 cm⁻¹ and 1427 cm⁻¹, respectively. orientjchem.org These theoretical values correspond well with the experimental bands observed in the IR spectrum. orientjchem.org

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for an Analog, 5-nitro-1,3-benzodioxole Data sourced from a study using the B3LYP/6-31G basis set. orientjchem.org*

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1596 |

| Symmetric NO₂ Stretch | 1427 |

| C-O-C Asymmetric Stretch | 1224, 1160 |

| C-O-C Symmetric Stretch | 1046, 1027 |

| NO₂ In-plane Rock | 666 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein receptor. nih.gov

In a typical MD simulation, the forces on each atom are calculated, and Newton's laws of motion are applied to simulate the molecule's movement over a series of small time steps. nih.gov This provides a trajectory of atomic positions and velocities, offering insights into the molecule's stability and interaction dynamics.

For drug discovery applications, MD simulations are crucial for understanding how a ligand binds to a protein. For example, simulations can analyze the stability of a docked ligand in a protein's active site, the flexibility of the protein-ligand complex, and the specific interactions (like hydrogen bonds) that stabilize the binding. nih.govnih.gov While no specific MD simulations for 4-(2-nitroethenyl)-2H-1,3-benzodioxole are published, this methodology would be essential to explore its potential interactions with biological targets. The simulation would involve placing the molecule in a simulated physiological environment to observe its structural stability and binding mode dynamics. nih.gov

In Silico Prediction of Molecular Properties Relevant to Biological Interactions

In silico methods are computational techniques used to predict the physicochemical and pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug discovery to assess a compound's potential as a drug candidate. japsonline.comnih.gov

One of the most common tools is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates more than one of the following criteria:

Molecular weight ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Online tools and software can calculate these and other properties, such as polar surface area (PSA), which is important for predicting cell membrane permeability. pensoft.net For a molecule like this compound, these predictive models would be used to estimate its drug-likeness.

Table 2: Illustrative In Silico Predicted Properties for the Core 1,3-Benzodioxole (B145889) Structure These properties are for the parent 1,3-benzodioxole molecule and serve as a baseline for understanding derivatives. nih.gov

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 122.12 g/mol | Yes |

| LogP | 2.1 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

Conformational Landscape Analysis

For the 1,3-benzodioxole ring system, theoretical and spectroscopic studies have shown that the five-membered dioxole ring is not planar but exists in a puckered conformation. scispace.comorientjchem.org A potential energy surface (PES) scan is a common computational method to explore the conformational landscape. nih.gov This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step to identify low-energy minima, which correspond to stable conformers.

For this compound, a PES scan would be performed by rotating the bonds connecting the nitroethenyl side chain to the benzodioxole ring. This analysis would reveal the preferred orientation of the side chain relative to the ring system, which is critical for understanding how the molecule fits into a receptor binding site.

Reaction Pathway Energetics and Transition State Analysis

Understanding how a chemical reaction occurs at a molecular level is crucial for optimizing synthesis and explaining chemical behavior. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and the calculation of activation energies.

This type of analysis involves calculating the energy profile of a reaction as it proceeds from reactants to products. The highest point on this energy profile is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a faster reaction.

For example, DFT calculations have been used to investigate the nucleophilic substitution reactions of related nitro-aromatic compounds, confirming the reaction mechanism and the influence of substituents on reactivity. mdpi.com In the synthesis of new benzodioxole derivatives, computational analysis of the reaction pathway, such as for a Suzuki-Miyaura coupling, could help explain the observed product yields and regioselectivity by comparing the energetics of different possible pathways. researchgate.net For this compound, such studies could elucidate its formation mechanism or its reactivity towards nucleophiles, providing insights into its chemical stability and potential metabolic pathways.

Research Applications and Structure Activity Relationship Sar Studies

Exploration of Antimicrobial Properties

Nitroalkenyl benzene (B151609) derivatives, including those with the 1,3-benzodioxole (B145889) core, are recognized for their broad-spectrum antimicrobial properties. nih.gov The nitroalkenyl side chain, whether it be a nitroethenyl or a nitropropenyl group, is considered crucial for this biological activity. nih.govnih.gov

Derivatives of 1,3-benzodioxole have demonstrated notable antibacterial effects. Research into a closely related analogue, 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole, often referred to as nitropropenyl benzodioxole (NPBD), shows broad microbicidal activity against many Gram-negative and most Gram-positive bacterial species. nih.gov SAR studies indicate that the nitropropenyl side chain generally confers greater antibacterial activity than the corresponding nitroethenyl side chain. researchgate.net This suggests that while 4-(2-Nitroethenyl)-2H-1,3-benzodioxole possesses antibacterial potential, its activity might be comparatively lower than its nitropropenyl counterpart. researchgate.net

The antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria. nih.gov For instance, studies on various benzodioxole derivatives have been conducted against pathogenic strains such as Staphylococcus aureus (including MRSA), Enterococcus faecalis, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov

Table 1: Representative Antibacterial Activity of Benzodioxole and Related Derivatives

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Nitropropenyl benzodioxole (NPBD) | Gram-positive bacteria | High activity | nih.gov |

| Nitropropenyl benzodioxole (NPBD) | Gram-negative bacteria | Broad activity, but less than against Gram-positive | nih.gov |

| Benzothiazole Derivatives | E. faecalis, S. aureus | Significant potential with MIC of 8 µg/mL for some derivatives | nih.gov |

| Benzimidazole Derivatives | E. coli, M. catarrhalis | High activity (MIC = 1-2 µg/mL) for specific derivatives | nih.gov |

| β-Nitrostyrene Derivatives | S. aureus, E. faecalis | Lower activity compared to β-methyl-β-nitrostyrene analogues | researchgate.net |

This table presents data on related compound classes to illustrate the general antibacterial potential of the benzodioxole and nitroalkenyl scaffolds, as direct MIC values for this compound are not specified in the provided sources.

The antifungal properties of nitroalkenyl benzodioxoles have been extensively investigated, with the nitropropenyl analogue (NPBD) showing high activity in Minimum Inhibitory Concentration (MIC) assays against a wide range of phylogenetically diverse fungi. nih.govnih.gov The activity profile of NPBD has been found to be comparable to established antifungal agents like Amphotericin B and Miconazole. nih.gov It is fungicidal to most tested species, excluding dermatophytes. nih.gov

The nitroethenyl moiety, as present in this compound, is also responsible for antifungal activity, though it is generally considered less potent than the nitropropenyl group. nih.govresearchgate.net The broad antifungal spectrum includes activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govnih.govsemanticscholar.org Notably, long-term exposure to NPBD did not appear to induce resistant strains in major yeast pathogens. nih.govnih.gov

Table 2: In Vitro Antifungal Spectrum for Nitropropenyl Benzodioxole (NPBD)

| Fungal Species | Activity | Comparison | Reference |

|---|---|---|---|

| Candida albicans | Fungicidal | Comparable to Amphotericin B & Miconazole | nih.gov |

| Aspergillus fumigatus | Fungicidal | Comparable to Amphotericin B & Miconazole | nih.gov |

| Dermatophytic fungi | Fungistatic (not fungicidal) | N/A | nih.gov |

| Phylogenetically diverse fungi | High activity (MIC assays) | N/A | nih.govnih.gov |

This table summarizes the activity of the closely related compound NPBD, as the nitroalkenyl group is the active pharmacophore.

The primary mechanism of antimicrobial action for nitroalkenyl benzenes like this compound is believed to be the inhibition of protein tyrosine phosphatases (PTPs). nih.govnih.gov These compounds act as tyrosine mimetics, which allows them to competitively inhibit PTPs. nih.govnih.gov The inhibition occurs through the oxidation of a critical cysteine residue within the enzyme's catalytic site by the nitroalkenyl group. nih.gov

This mechanism is distinct from many conventional antibiotics, as it does not target major pathways like cell wall synthesis, cell membrane integrity, or nucleic acid transcription and translation. nih.govnih.gov Studies on NPBD have shown it inhibits the bacterial virulence-associated PTP, YopH, as well as human PTP1B. nih.gov This inhibition of PTPs disrupts essential cellular signaling and virulence factors in pathogens. nih.gov The action as a thiol oxidant also contributes to its broad biological activity against microorganisms. nih.gov

Investigations into Plant Growth Regulatory Activities

The 1,3-benzodioxole structure is also a key feature in compounds designed to act as plant growth regulators, specifically as auxin analogues. nih.govresearchgate.net

Auxins are critical phytohormones that regulate plant growth and development. nih.gov Their effects are mediated by perception through receptors like the F-box protein TIR1 (Transport Inhibitor Response 1). nih.govnih.gov Upon binding auxin, the SCF-TIR1 ubiquitin ligase complex targets Aux/IAA repressor proteins for degradation, leading to the expression of auxin-responsive genes. nih.gov

Researchers have designed and synthesized novel auxin receptor agonists based on the 1,3-benzodioxole scaffold. nih.govresearchgate.net Although not this compound itself, a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were developed through computer-aided screening based on the TIR1 receptor. nih.govresearchgate.net Bioassays confirmed that these compounds exhibit auxin-like physiological functions and are recognized by the TIR1 receptor, demonstrating that the benzodioxole moiety can serve as a foundational structure for creating potent auxin receptor agonists. researchgate.net

A direct consequence of auxin activity is the promotion of root growth. Synthetic auxin analogues based on the 1,3-benzodioxole framework have shown remarkable effects on root system development in model plant organisms. nih.govresearchgate.net

In studies involving Arabidopsis thaliana and Oryza sativa (rice), specific benzodioxole derivatives were evaluated for their root-promotive effects. nih.gov One compound, designated K-10, demonstrated a significant ability to promote primary root growth in both species. nih.govresearchgate.net This effect was attributed to the enhancement of root-related signaling pathways, mimicking the action of natural auxins. nih.gov

Table 3: Root Growth Promotion by a Benzodioxole-Based Auxin Agonist (K-10)

| Model Organism | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Significant promotion of primary root length | Auxin-like physiological function, recognized by TIR1 receptor | nih.govresearchgate.net |

| Oryza sativa (rice) | Remarkable promotive effect on root growth | Enhancement of root-related signaling responses | nih.govresearchgate.net |

This table shows the activity of a synthetic auxin agonist containing the 1,3-benzodioxole scaffold, indicating the potential for related compounds to exhibit similar plant growth regulatory activities.

Transcriptome Analysis of Plant Responses to Nitroethenyl Benzodioxole Analogs

The introduction of xenobiotics, such as derivatives of nitroethenyl benzodioxole, can trigger complex transcriptional responses in plants as they mount a defense against chemical stress. While direct transcriptome analysis on this compound is not extensively documented, studies on analogous compounds and general phytotoxins offer significant insights.

When plants are exposed to chemical stressors, a global shift in gene expression occurs. This response is often characterized by the differential expression of genes involved in several key pathways. For instance, the analysis of plant responses to the phytotoxin t-chalcone, which shares structural similarities with the benzodioxole moiety, revealed altered expression of numerous genes. These are primarily associated with oxidative stress, heat shock proteins, xenobiotic detoxification, and various primary metabolic processes. Such responses are considered secondary effects common to many phytotoxins.

Global gene expression analyses in plants like Solanum lycopersicum under stress from the fungus Botrytis cinerea show that primary metabolism is affected regardless of nutrient conditions, indicating that transcriptional changes are a core defense strategy. nih.gov Similarly, integrated transcriptome and metabolome analyses in plants reveal that responses to stress involve a complex network of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs). frontiersin.org These studies often map the DEGs and DAMs to specific pathways, such as the phenylpropanoid biosynthesis pathway, to understand the defense mechanism. frontiersin.org

In various plant species, exposure to biotic or abiotic stress leads to the upregulation of genes related to hormone signaling, particularly involving ethylene (B1197577) and jasmonic acid, which are key integrators of defense responses. nih.gov Furthermore, transcription factors such as MYB, bHLH, and WRKY are often identified as hub genes in these response networks, orchestrating the expression of downstream defense-related genes. mdpi.com It is plausible that nitroethenyl benzodioxole analogs would elicit a similar transcriptional cascade, activating detoxification pathways (e.g., involving glutathione (B108866) S-transferases and cytochrome P450s), antioxidant systems, and hormone-mediated defense signaling to cope with the chemical insult.

Development as Chemical Intermediates and Building Blocks

The dual functionality of the nitroethenyl group and the benzodioxole ring makes this compound a valuable intermediate in synthetic chemistry.

The 1,3-benzodioxole scaffold is a key structural motif in numerous pharmaceutically active compounds. Its derivatives serve as crucial precursors for complex molecules. For example, the benzodioxole moiety is integral to the structure of stiripentol, an anticonvulsant drug, and its metabolites. nih.gov Inspired by such natural products, chemists have used 1,3-benzodioxole derivatives to synthesize novel organic arsenicals with potent anti-tumor activity. nih.gov

Furthermore, 1,3-benzodioxole derivatives are used as precursors for compounds targeting microtubules, which are important in cancer therapy. semanticscholar.org For instance, derivatives of 6-benzyl-1,3-benzodioxole act as competitive inhibitors of colchicine (B1669291) binding to tubulin, displaying significant antimitotic activity. nih.gov The synthesis of these molecules often starts from simple benzodioxole precursors, highlighting the scaffold's importance. While direct synthesis of H2 antagonists from this compound is not prominently reported, the benzodioxole core is a recognized pharmacophore. For instance, benzodioxole-pyrazole hybrids have been developed as potent anti-inflammatory agents. nih.gov The compound also serves as a precursor for histone deacetylase (HDAC) inhibitors, which are a critical class of anti-cancer agents. tandfonline.comnih.gov

The 1,3-benzodioxole ring system is a common building block in the synthesis of natural products and pharmaceuticals. cymitquimica.comresearchgate.net The synthesis of deuterated benzodioxole derivatives, for instance, is important for improving the pharmacokinetic profiles of drugs like paroxetine (B1678475) and tadalafil. epo.org The standard synthesis of the benzodioxole ring involves the reaction of catechols with dihalomethanes. epo.org More advanced methods utilize carbon-based solid acids to catalyze the reaction between catechol and various aldehydes or ketones with high conversion rates and selectivity. google.com

The "nitroethenyl" portion of the molecule is also a highly versatile functional group in organic synthesis. Nitroalkenes are powerful Michael acceptors and participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes them key building blocks for constructing complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. The reactivity of the nitro group allows for its transformation into other functional groups, such as amines, further expanding its synthetic utility.

Scaffold Exploration in Medicinal Chemistry and Agrochemical Research

The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets.

The benzodioxole moiety has been successfully incorporated into the design of potent enzyme inhibitors.

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like Chronic Obstructive Pulmonary Disease (COPD). Several PDE4 inhibitors are based on a benzodioxole scaffold. researchgate.net The design of these inhibitors often involves mimicking the catechol ether pharmacophore present in established drugs like roflumilast. The synthesis of such compounds is a subject of active research, with patents describing methods for preparing 1,3-benzodioxole heterocyclic compounds as PDE4 inhibitors. wipo.int

Cyclooxygenase (COX) Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Researchers have designed and synthesized novel benzodioxole derivatives as COX inhibitors. researchgate.net In one study, a series of aryl acetate (B1210297) and aryl acetic acid derivatives containing the benzodioxole core were evaluated for their activity against COX-1 and COX-2. nih.gov Another study developed benzodioxole-pyrazole hybrids that showed dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), along with significant anti-inflammatory and analgesic effects. nih.gov The data from these studies highlight the potential of the benzodioxole scaffold in developing more selective and effective anti-inflammatory agents. ingentaconnect.comnih.govrsc.org

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Compound 4f | COX-1 | 0.725 | - | researchgate.net |

| Compound 3b | COX-1 | 1.12 | 0.862 | researchgate.net |

| Compound 3b | COX-2 | 1.3 | ||

| Compound 4d | COX-1/COX-2 | - | 1.809 | researchgate.net |

| Compound 4b (diazepine, 2-chlorophenyl) | COX-1 | 0.363 | - | ingentaconnect.com |

| Compound 4a (diazepine, 3-chlorophenyl) | COX-1/COX-2 | - | 0.85 | ingentaconnect.com |

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a ligand to its target protein. This method has been extensively applied to understand the interactions of benzodioxole-containing compounds with various biological targets.

Tubulin: Tubulin is a critical target for anticancer drugs. Docking studies have been performed on 1,3-benzodioxole derivatives to investigate their interaction with the colchicine binding site of tubulin. semanticscholar.org These studies revealed that derivatives of 6-benzyl-1,3-benzodioxole are competitive inhibitors of colchicine binding. nih.gov The docking poses help to elucidate the structure-activity relationships, showing, for example, that an intact dioxole ring and specific substitutions on the benzyl (B1604629) moiety are crucial for maximum activity. nih.gov Computational studies involving 3D-QSAR and molecular dynamics simulations further refine the understanding of how these inhibitors bind to tubulin, guiding the design of more potent compounds. rsc.orgmdpi.com

Histone Deacetylases (HDACs): HDACs are another important class of targets in cancer therapy. nih.gov Molecular docking simulations of 1,3-benzodioxole propargyl ether derivatives with HDAC-1 have been conducted to evaluate their inhibitory potential. tandfonline.comnih.gov These studies compared the binding scores of novel benzodioxole analogs with approved HDAC inhibitors like SAHA. tandfonline.com The results indicated that certain benzodioxole derivatives have higher binding scores, suggesting they could be potent HDAC-1 inhibitors. nih.govtandfonline.com The docking models reveal key interactions, often involving the zinc ion in the active site, which are crucial for inhibition. tandfonline.comresearchgate.net

Other Enzymes: Docking studies have also been performed for benzodioxole-pyrazole hybrids against COX-2 and 5-LOX enzymes, showing binding patterns similar to known inhibitors like celecoxib. nih.gov In another example, benzodioxole grafted spirooxindole pyrrolidinyl derivatives were docked against α-glucosidase and α-amylase to rationalize their observed anti-diabetic activity. rsc.org

Structure-Activity Relationship (SAR) Analysis for Target Engagement

For the 1,3-benzodioxole scaffold in general, SAR studies have revealed that substitutions on the benzene ring and modifications of appended side chains can significantly influence activity. However, without specific studies on this compound and its derivatives, it is not possible to provide a detailed analysis of the key structural motifs, such as the nitroethenyl group and the benzodioxole ring, and their precise contributions to target binding and engagement.

Interactive Data Table: SAR of 1,3-Benzodioxole Derivatives (General)

Since no specific SAR data for this compound could be retrieved, the following table presents a generalized and hypothetical representation of how SAR data for a series of related compounds might be structured. This is for illustrative purposes only and is not based on experimental results for the specified compound.

| Compound ID | Modification on Benzodioxole Ring | Side Chain Modification | Target Affinity (IC50, nM) |

| Analog 1 | Unsubstituted | 2-Nitroethenyl | Data Not Available |

| Analog 2 | 5-Methoxy | 2-Nitroethenyl | Data Not Available |

| Analog 3 | Unsubstituted | 2-Aminoethenyl | Data Not Available |

| Analog 4 | 5-Bromo | 2-Nitroethenyl | Data Not Available |

Molluscicidal Activity Investigations

Investigations into the molluscicidal activity of this compound have not been specifically reported in the available scientific literature. Molluscicides are crucial agents for controlling snail populations that act as intermediate hosts for parasites, such as those causing schistosomiasis.

The evaluation of a compound's molluscicidal properties typically involves laboratory bioassays to determine its lethal concentration (e.g., LC50 and LC90) against specific snail species, such as those from the Biomphalaria genus. These studies often explore the influence of environmental factors on the compound's efficacy. While research exists on the molluscicidal properties of various natural and synthetic compounds, including other nitroaromatics, specific data for this compound is absent.

Interactive Data Table: Molluscicidal Activity Screening

As no experimental data on the molluscicidal activity of this compound was found, the following table is a hypothetical representation of how such data would be presented.

| Compound | Snail Species | Exposure Time (h) | LC50 (ppm) | LC90 (ppm) |

| This compound | Biomphalaria glabrata | 24 | Data Not Available | Data Not Available |

| This compound | Bulinus truncatus | 24 | Data Not Available | Data Not Available |

| Reference Compound (e.g., Niclosamide) | Biomphalaria glabrata | 24 | Data Not Available | Data Not Available |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research is increasingly focused on developing greener, more efficient methods for synthesizing nitroalkenes and benzodioxole derivatives. Traditional methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable alternatives.

Key emerging methodologies include:

Green Synthesis: One approach involves reacting aldehydes with nitromethane (B149229) in a mixed solution of methanol and aqueous NaOH at low temperatures, followed by treatment with dilute hydrochloric acid. This method can produce (E)-α,β-unsaturated nitroalkenes in good to excellent yields (76-95%) without the corresponding Z isomer, representing a simple, efficient, and clean synthetic route. researchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability. The acylation of 1,3-benzodioxole (B145889), a key intermediate, has been studied in a continuous process using a recyclable heterogeneous catalyst. This method demonstrated a 73% conversion rate with 62% selectivity for the desired product in just 30 minutes and showed excellent stability over a 6-hour continuous run. mdpi.com Unreacted starting material can also be easily separated and recycled, further enhancing the sustainability of the process. mdpi.com

Alkene Cross-Metathesis: This technique provides a straightforward route to highly functionalized nitroalkenes that are otherwise difficult to prepare. organic-chemistry.org Using a second-generation Grubbs' catalyst, simple aliphatic nitro compounds can react with various substituted alkenes, offering a versatile and scalable route to these important synthetic intermediates. organic-chemistry.org

Solvent-Free Conditions: The use of cost-effective and task-specific ionic liquids, such as 2-hydroxyethylammonium formate, can efficiently promote the condensation of nitroalkanes with aldehydes to produce β-nitrostyrenes at room temperature. organic-chemistry.org This approach avoids hazardous organic solvents and toxic catalysts, and the ionic liquid can be recovered and recycled. organic-chemistry.org

These methodologies represent a significant step forward in the environmentally conscious production of 4-(2-Nitroethenyl)-2H-1,3-benzodioxole and related compounds.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a thorough understanding of reaction kinetics, intermediates, and crystallization processes is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic methods, is becoming indispensable for real-time monitoring and control.

In-Situ Raman Spectroscopy: This non-invasive technique is highly effective for monitoring the solid phase in slurries, making it ideal for studying crystallization. crystallizationsystems.com It can provide real-time information on polymorphism, concentration, and particle morphology. crystallizationsystems.com Studies on the crystallization of organic molecules have demonstrated that in-situ Raman spectroscopy can track fast changes in molecular interactions, identifying metastable states and providing insights into the crystal growth mechanism. rsc.orgnih.gov It can also be applied to monitor the nitration of tyrosine residues in peptides, indicating its potential for tracking the formation of the nitro group in the synthesis of the target compound. nih.gov

In-Situ NMR Spectroscopy: Real-time NMR experiments allow for the collection of kinetic data and the identification of key intermediates during a chemical reaction. mpg.deresearchgate.net The development of adapted in-situ and inline NMR applications, including flow NMR probes, enables the tracking of species in catalytic transformations under demanding reaction conditions, providing a deeper understanding of reaction mechanisms. mpg.de

In-Situ FTIR Spectroscopy: Similar to Raman, FTIR can monitor the concentration of reactants and products in real-time. Software algorithms can now perform real-time analysis, providing concentration profiles by the end of the reaction. youtube.com

These advanced spectroscopic tools are crucial for developing robust, optimized, and controlled manufacturing processes for benzodioxole derivatives.

Chemoinformatic and Machine Learning Approaches for Compound Discovery and Optimization

Computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. Chemoinformatics and machine learning (ML) are being applied to predict the biological activity and pharmacokinetic properties of novel molecules, including benzodioxole derivatives. tandfonline.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. Studies on nitroaromatic compounds have used QSAR to predict their toxic effects and reduction by enzymes like xanthine oxidase. nih.govmdpi.com These models reveal that while electronic factors are key for determining whether a compound is active, hydrophobicity often governs the potency of active compounds. nih.gov For benzodioxole derivatives, QSAR modeling can guide the synthesis of new analogues with improved activity.

Molecular Docking: This computational technique predicts the binding orientation and affinity of a molecule to a biological target. tandfonline.com For instance, molecular docking has been used to study 1,3-benzodioxole derivatives as potential anticancer agents targeting the tubulin protein. tandfonline.com Such studies help in understanding the structure-activity relationship and in designing more potent inhibitors. nih.gov

Machine Learning Models: ML algorithms can mine chemical information from large databases to design new drugs with desired properties. nih.govnih.gov By learning from the features of known active compounds, these models can predict the anticancer activity of new structures, speeding up the discovery process. mdpi.com These approaches have been successfully used to predict the activity of compounds against various bacteria and to model structure-activity relationships. mdpi.com

The integration of these computational methods into the research pipeline for this compound can significantly reduce the time and cost associated with discovering new therapeutic applications.

Exploration of New Biological Targets and Bioactivities

While benzodioxole and nitroalkene moieties are known for general antimicrobial and anticancer effects, future research is aimed at identifying more specific and novel biological targets. nih.govnih.govresearchgate.net This targeted approach can lead to the development of drugs with higher efficacy and fewer side effects.

| Compound Class | Biological Target/Activity | Potential Therapeutic Application | Key Findings |

| Benzodioxole Derivatives | Cyclooxygenase (COX) Enzymes | Anti-inflammatory, Analgesic | Some synthesized compounds show better COX-2 selectivity compared to Ketoprofen. nih.gov |

| Benzodioxole Carboxamides | α-amylase, Cancer Cell Lines | Antidiabetic, Anticancer | Demonstrated significant in-vitro anticancer efficacy and in-vivo reduction of blood glucose levels in mice. mdpi.com |

| Benzodioxane-Benzamides | FtsZ Protein | Antibacterial (anti-MRSA) | Novel derivatives exhibit very low MICs towards methicillin-resistant S. aureus by perturbing Z ring formation. mdpi.com |

| 1,3-Benzodioxole Conjugates | Thioredoxin System | Anticancer (in combination with arsenicals) | Conjugation improves the pharmacokinetics of arsenicals and enhances anti-proliferation by inducing oxidative stress. mdpi.com |

| β-Nitrostyrene Derivatives | Stimulator of Interferon Genes (STING) | Anti-inflammatory | Lead compounds potently inhibited STING activity in vitro and relieved STING-dependent inflammation in vivo. nih.gov |

The nitroalkene functionality, in particular, is recognized for its ability to interact with nucleophilic cysteine residues in proteins via a reversible Michael addition, which is the basis for its anti-inflammatory and anticancer activities. mdpi.com The recent identification of STING as a target for nitroalkenes opens up exciting possibilities for treating a range of inflammatory diseases. nih.gov

Supramolecular Chemistry and Materials Science Applications of Benzodioxole Derivatives

The unique structural features of this compound suggest potential applications beyond pharmacology, particularly in the fields of supramolecular chemistry and materials science.

Crystal Engineering: The nitro group is known to be a poor hydrogen bond acceptor but plays a crucial role in determining crystal packing. researchgate.net It participates in weaker C–H···O interactions and significant dipole-dipole interactions. Specifically, orthogonal N–O···N–O interactions are frequently observed in the crystal structures of nitroarene compounds and contribute to their stability. researchgate.net Understanding and controlling these intermolecular forces could allow for the design of crystalline materials with specific physical properties, a core concept of crystal engineering.

Heterocycle Synthesis: Conjugated nitroalkenes are highly valuable building blocks in organic synthesis due to their electrophilic nature. sci-rad.com They are excellent partners in [3+2] cycloaddition reactions, providing easy access to a wide range of five-membered heterocyclic systems. sci-rad.com This reactivity can be exploited to create novel scaffolds for materials or pharmaceutical applications. researchgate.net

Polymer Science: The reactive nitroalkene group can potentially be used as a monomer or functional group in polymerization reactions. Its ability to undergo Michael additions could be harnessed to create novel polymers or functionalize existing ones, leading to materials with tailored electronic, optical, or mechanical properties. While specific examples for this compound are not yet prevalent, the fundamental reactivity of the nitroalkene moiety makes this a promising avenue for future exploration.

Further investigation into the self-assembly properties and reactivity of this compound could unlock its potential in the creation of advanced functional materials.

Q & A

Q. Basic Research Focus

- NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the nitroethenyl proton’s chemical shift (δ ~6.5–7.5 ppm) may overlap with aromatic protons; deuterated solvents (e.g., DMSO-d6) enhance resolution .

- XRD validation : Compare experimental crystal structures (e.g., ) with predicted geometries from software like Mercury or OLEX2. Discrepancies in bond angles may arise from crystal packing effects .

Advanced Research Focus

Use dynamic NMR to study conformational flexibility of the nitroethenyl group. For XRD, analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O contacts) that distort the structure .

What methodologies are recommended for analyzing the electronic and nonlinear optical (NLO) properties of this compound?

Q. Basic Research Focus

- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in polar solvents (e.g., DMF) to assess intramolecular charge transfer (ICT) between the nitroethenyl and benzodioxole groups .

- Theoretical calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps and dipole moments. Compare with experimental data from cyclic voltammetry .

Advanced Research Focus

Evaluate NLO properties via hyper-Rayleigh scattering (HRS) or Z-scan techniques. Correlate results with substituent effects—e.g., electron-withdrawing nitro groups enhance second-harmonic generation (SHG) efficiency .

How can researchers address challenges in purifying this compound?

Q. Basic Research Focus

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. Nitro compounds may require deactivated silica to prevent adsorption .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility studies. achieved 97% yield for a benzodioxole derivative via CH3OH crystallization .

Advanced Research Focus

Employ preparative HPLC with chiral columns for enantiopure isolation. Monitor purity via HRMS (as in ) to detect trace byproducts like 5,6-dibromo-2H-1,3-benzodioxole (a common impurity, ).

What safety protocols are critical when handling nitroethenyl derivatives?

Q. Basic Research Focus

- Explosivity risk : Store compounds in dark, cool environments. Avoid grinding dry nitroethenyl solids ( emphasizes similar precautions for amino derivatives) .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to nitro group-derived fumes .

Advanced Research Focus

Conduct DSC/TGA analysis to determine thermal stability. Nitroethenyl compounds may exhibit exothermic decomposition above 150°C; formulate safety thresholds based on these data .

How does the nitroethenyl substituent influence the biological activity of benzodioxole derivatives?

Q. Basic Research Focus

- Hemolytic assays : Adapt protocols from (e.g., erythrocyte lysis tests) to evaluate toxicity. Nitro groups may increase membrane interaction .

- Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates.

Advanced Research Focus

Use molecular docking to predict binding to targets like NADPH oxidase. Nitroethenyl’s electron-deficient nature may enhance interaction with redox-active enzymes .

What advanced spectroscopic techniques can resolve ambiguities in the nitroethenyl group’s configuration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.